![molecular formula C20H26N2O2 B5878287 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to an increase in the levels of acetylcholine in the brain. This mechanism of action is believed to be responsible for the compound's potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine has been reported to exhibit significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix, leading to a decrease in cancer cell invasion and metastasis. In terms of physiological effects, the compound has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. Additionally, it exhibits significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, further research is needed to determine the compound's toxicity profile and potential side effects.
Orientations Futures
There are several future directions for the research on 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine. One potential direction is to investigate the compound's potential as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the compound's toxicity profile and potential side effects. Another potential direction is to explore the use of the compound as a lead compound for the development of novel anticancer drugs with improved bioavailability and pharmacokinetics. Finally, the compound's potential as a therapeutic agent for pain management should be further explored.
Méthodes De Synthèse
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine involves the reaction of 1-(4-methoxybenzyl)piperazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature range of 80-100°C. The yield of the product can be improved by optimizing the reaction conditions such as the amount of reactants, reaction time, and temperature.
Applications De Recherche Scientifique
1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as a therapeutic agent for pain management.
Propriétés
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21-10-12-22(13-11-21)15-18-8-9-19(23-2)20(14-18)24-16-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJMOICNPQKEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

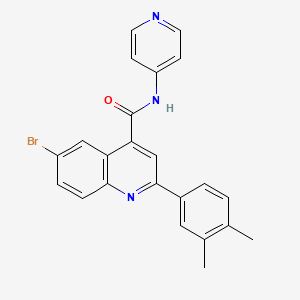
![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
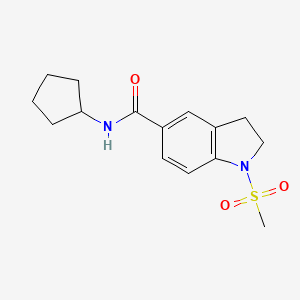
![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
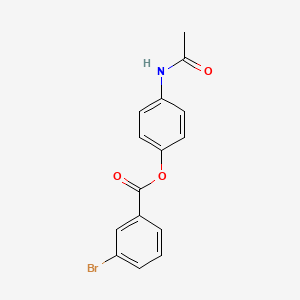
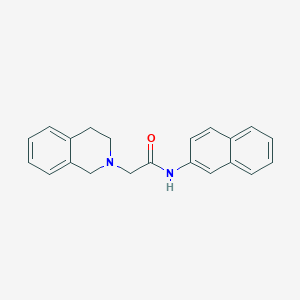
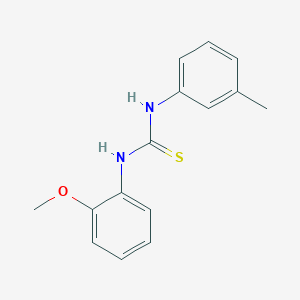
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)